molecular formula C26H27N3O4S B2740903 N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-16-5

N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2740903
M. Wt: 477.58
InChI Key: FAJAKWHLJYIQOY-UHFFFAOYSA-N
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Description

“N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” appears to be a complex organic compound. It contains several functional groups, including an oxalamide group, a tosyl group, and a tetrahydroquinoline group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline and tosyl moieties, followed by the coupling of these moieties with the oxalamide group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydroquinoline ring system would likely impart significant stereochemical complexity.



Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The oxalamide group could potentially undergo hydrolysis, while the tosyl group could act as a leaving group in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, but it’s likely to be a solid at room temperature and relatively stable under normal conditions.


Scientific Research Applications

Anticancer Potential

A study involving α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized using a method similar to the one used for N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, demonstrated moderate to high antitumor activities against various human cancer cell lines, including lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. This suggests potential applications of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in cancer research and therapy (Fang et al., 2016).

Neuropharmacology

Although not directly involving the specific compound , related research on orexin receptors, which are implicated in sleep-wake regulation, has utilized compounds with similar structures to N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. These studies contribute to understanding the roles of different receptors in sleep modulation and potentially offer insights into the neurological applications of similar compounds (Dugovic et al., 2009).

Synthetic Methodologies

Research has been conducted on the synthesis of related 1,2,3,4-tetrahydroquinoline derivatives, showcasing methodologies that may be applicable to the synthesis of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Such studies are essential for developing efficient and practical synthetic routes for potential pharmacological applications (Bois-choussy et al., 2001).

Catalysis in Organic Synthesis

A study demonstrated the use of similar oxalamide compounds as effective ligands in copper-catalyzed coupling reactions. This indicates potential applications of N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in facilitating various organic synthesis processes (Chen et al., 2023).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.


properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-6-11-22(12-7-17)34(32,33)29-14-4-5-20-9-10-21(16-24(20)29)27-25(30)26(31)28-23-13-8-18(2)15-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJAKWHLJYIQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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